

An In-depth Technical Guide to the Thermodynamic Properties of 2-Butene Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Butene

Cat. No.: B3417486

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key thermodynamic properties of the geometric isomers of **2-butene**, namely **cis-2-butene** and **trans-2-butene**. For comparative purposes, data for the structural isomer, 1-butene, is also included. This document details the fundamental thermodynamic parameters, explores the basis for their relative stabilities, and outlines the rigorous experimental and computational methodologies used for their determination.

Core Thermodynamic Properties

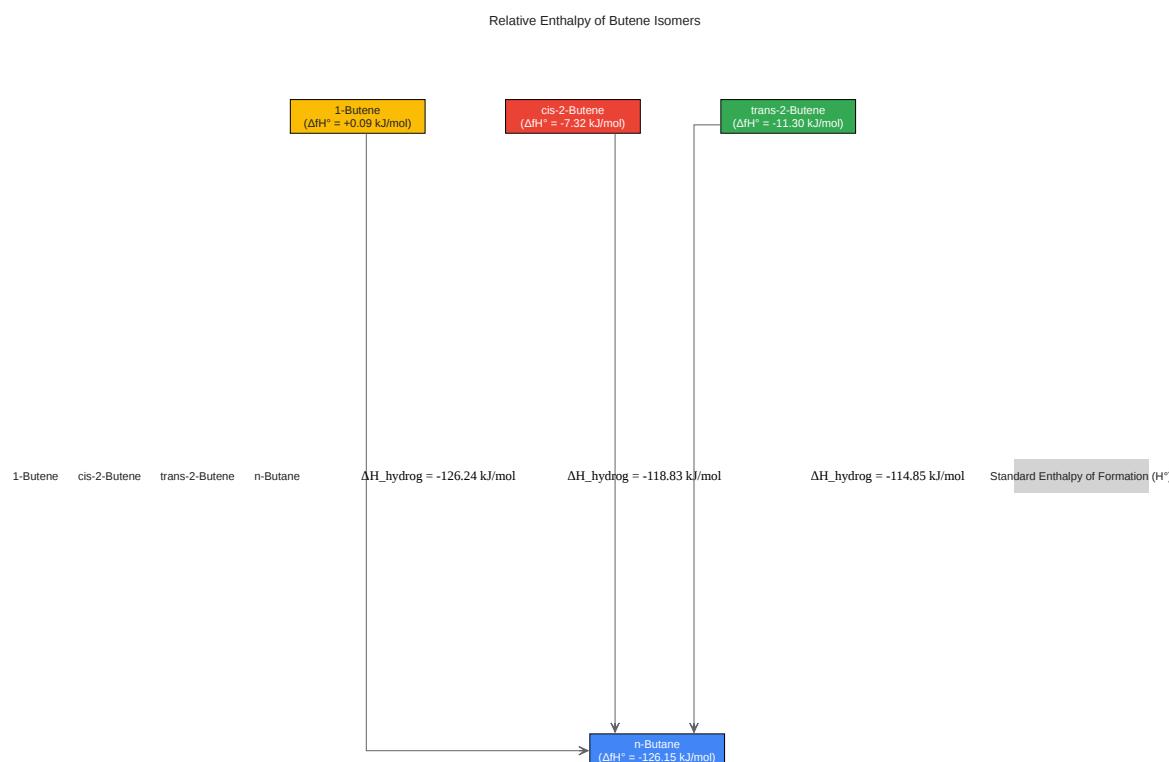
The thermodynamic stability and reactivity of the butene isomers are dictated by fundamental properties such as the standard enthalpy of formation ($\Delta_f H^\circ$), standard molar entropy (S°), and the Gibbs free energy of formation ($\Delta_f G^\circ$). These values, determined for the gaseous state at standard conditions (298.15 K and 1 bar), are crucial for predicting reaction equilibria and spontaneity.

Below is a summary of these critical thermodynamic parameters.

Table 1: Standard Thermodynamic Properties of Butene Isomers (Gas Phase, 298.15 K)

Property	1-Butene	cis-2-Butene	trans-2-Butene	Units
Std. Enthalpy of Formation (ΔfH°)	+0.09 ± 0.45	-7.32 ± 0.42[1]	-11.30 ± 0.41[2]	kJ/mol
Std. Molar Entropy (S°)	305.79	300.81[3]	296.54	J/mol·K
Std. Gibbs Free Energy of Formation (ΔfG°)	+71.38	+65.9[4]	+62.9[4]	kJ/mol
Heat Capacity (Cp)	85.94	80.15[3]	87.67[5]	J/mol·K

Note: Data is compiled from various sources, including the NIST Chemistry WebBook and Active Thermochemical Tables. Slight variations may exist between different data versions and compilations.


Analysis of Thermodynamic Stability

The data presented in Table 1 reveals a clear hierarchy of stability among the butene isomers. The **trans-2-butene** isomer is the most thermodynamically stable, followed by **cis-2-butene**, with 1-butene being the least stable.

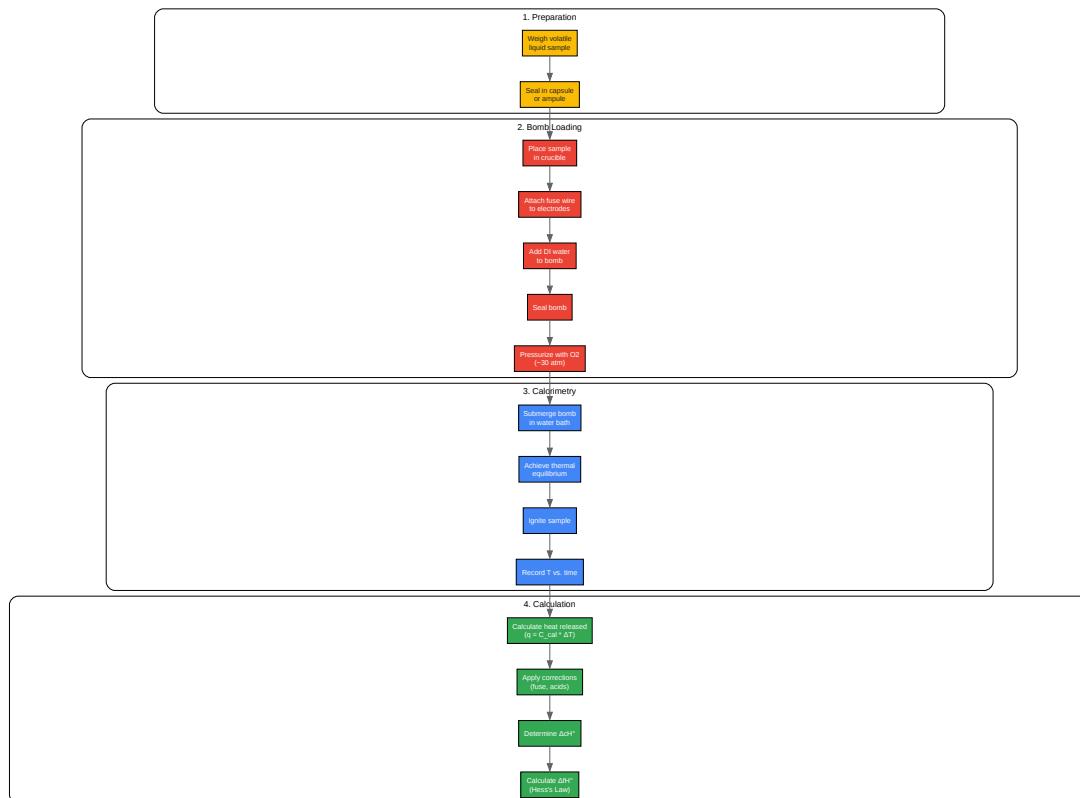
- Enthalpy of Formation (ΔfH°): A more negative enthalpy of formation indicates greater energetic stability. **trans-2-Butene** possesses the most negative ΔfH° (-11.30 kJ/mol), making it approximately 4.0 kJ/mol more stable than **cis-2-butene** (-7.32 kJ/mol).[1][2][6] This difference is primarily attributed to steric hindrance between the two methyl groups on the same side of the double bond in the cis isomer, which forces them into close proximity and creates van der Waals repulsion. The trans configuration allows these bulky groups to be positioned on opposite sides, minimizing steric strain.
- Gibbs Free Energy of Formation (ΔfG°): This value, which incorporates both enthalpy and entropy, is the ultimate determinant of thermodynamic stability under standard conditions. The trend in ΔfG° mirrors that of enthalpy, with **trans-2-butene** having the lowest value (+62.9 kJ/mol), confirming it as the most stable isomer.[4] The isomerization of **cis-2-butene**

to trans-**2-butene** is therefore a spontaneous process, although it requires a catalyst or energy input to overcome the activation barrier.

The relative energy levels and the common product formed upon hydrogenation (n-butane) provide a clear visual representation of these stability differences.

[Click to download full resolution via product page](#)

Caption: Relative enthalpy levels of butene isomers.


Experimental Protocols for Thermodynamic Characterization

The accurate determination of the thermodynamic data presented above relies on precise experimental techniques. The primary methods employed are calorimetry and spectroscopy, often coupled with statistical mechanics.

The standard enthalpy of formation (ΔfH°) is often derived from the experimentally measured enthalpy of combustion (ΔcH°) using Hess's Law. Oxygen bomb calorimetry is the principal technique for this measurement.

Methodology:

- **Sample Preparation:** A precise mass (typically ~1 gram) of the volatile butene isomer is sealed in a container suitable for volatile liquids, such as a gelatin capsule or a thin-walled glass ampule, to prevent evaporation before combustion.^{[7][8]} This capsule is then placed in a crucible inside the high-pressure vessel, or "bomb."
- **Assembly:** A fusible ignition wire (e.g., nickel-chromium) is connected to two electrodes, positioned to be in contact with the sample.^[7] A small amount of deionized water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.
- **Pressurization:** The sealed bomb is filled with high-purity oxygen to a pressure of approximately 30 atm.^[9]
- **Calorimeter Setup:** The bomb is submerged in a known, precise mass of water in an insulated container (the calorimeter bucket). A high-precision thermometer and a stirrer are placed in the water.^[7]
- **Ignition and Data Acquisition:** The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the surrounding water is meticulously recorded at short intervals before, during, and after combustion until a stable final temperature is reached.
- **Calculation:** The total heat released is calculated from the observed temperature rise multiplied by the heat capacity of the calorimeter.^[10] The heat capacity is determined separately by combusting a standard reference material with a known heat of combustion, such as benzoic acid.^[9]
- **Corrections:** Adjustments are made for the heat of ignition from the fuse wire and for the formation of nitric and sulfuric acids from any nitrogen or sulfur impurities. The resulting value is the standard enthalpy of combustion, from which the enthalpy of formation can be calculated.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for bomb calorimetry.

The relative stabilities of the butene isomers can be determined with high precision by measuring their heats of hydrogenation (ΔH_{hydrog}). Since all three isomers yield the same product, n-butane, upon hydrogenation, any difference in the heat evolved must correspond to the initial difference in their enthalpies.[11][12]

Methodology:

- A known amount of the butene isomer is catalytically hydrogenated in a calorimeter.
- Common catalysts include palladium on alumina (Pd/Al₂O₃) or platinum oxide.[13]
- The reaction is typically carried out in a solvent at a constant temperature and pressure.

- The heat evolved during the reaction is measured by the temperature change of the calorimeter system.
- The isomer that releases the least amount of heat is the most stable. For the **2-butenes**, **trans-2-butene** has a heat of hydrogenation of approximately 27.6 kcal/mol, while the **cis** isomer's is about 28.6 kcal/mol, confirming the greater stability of the trans isomer.[11]

Standard molar entropy (S°) and heat capacity (C_p) are determined by a combination of low-temperature calorimetry and statistical mechanics calculations based on spectroscopic data.

Methodology:

- Low-Temperature Calorimetry: The heat capacity of the substance is measured as a function of temperature from near absolute zero up to room temperature. This provides the experimental basis for the Third Law entropy.
- Spectroscopic Analysis: Infrared (IR) and Raman spectroscopy are used to determine the fundamental vibrational frequencies of the molecule.
- Statistical Mechanics Calculation: The entropy is calculated as the sum of translational, rotational, vibrational, and electronic contributions.[14][15]
 - Translational and Rotational Entropy: Calculated using the particle-in-a-box and rigid-rotor approximations, respectively, requiring the molecular mass and moments of inertia (determined from microwave spectroscopy or computational models).
 - Vibrational Entropy: Calculated by treating each of the $3N-6$ (for non-linear molecules) vibrational modes as a quantum harmonic oscillator.[14] The contribution of each mode is determined from its measured vibrational frequency. Low-frequency vibrations contribute significantly to the overall entropy.[16]
- Agreement: The calculated statistical entropy is then compared with the experimental calorimetric entropy. A close agreement validates the spectroscopic assignments and the molecular structure used in the calculations.[17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. atct.anl.gov [atct.anl.gov]
- 2. atct.anl.gov [atct.anl.gov]
- 3. 2-Butene, (Z)- [webbook.nist.gov]
- 4. Solved The standard Gibbs energy of formation at 298 K of | Chegg.com [chegg.com]
- 5. 2-Butene, (E)- [webbook.nist.gov]
- 6. Solved The standard enthalpies of formation of gaseous | Chegg.com [chegg.com]
- 7. Bomb Calorimetry – Analytical chemistry [ebooks.inflibnet.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]
- 10. scimed.co.uk [scimed.co.uk]
- 11. chemistnotes.com [chemistnotes.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Hydrogenation of olefins. Part 6.—Reaction of n-butenes with hydrogen and with deuterium over alumina- supported palladium - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.aip.org [pubs.aip.org]
- 17. Vibrational Entropy of Crystalline Solids from Covariance of Atomic Displacements - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic Properties of 2-Butene Isomers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3417486#thermodynamic-properties-of-2-butene-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com